
(1S)-1-(Oxepan-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(Oxepan-4-yl)ethanamine is an organic compound characterized by the presence of an oxepane ring attached to an ethanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Oxepan-4-yl)ethanamine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxepane derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxepane ring or the ethanamine group into different functional groups, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxepane ring or ethanamine group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation products include oxepane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
- Reduction products include alcohols and amines derived from the oxepane ring or ethanamine group.
- Substitution products vary depending on the reagents used and the specific reaction conditions.
科学研究应用
(1S)-1-(Oxepan-4-yl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is investigated for its use in the production of polymers, coatings, and other materials with desirable properties.
作用机制
The mechanism of action of (1S)-1-(Oxepan-4-yl)ethanamine depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.
相似化合物的比较
(1R)-1-(Oxepan-4-yl)ethanamine: A stereoisomer with a different spatial arrangement of atoms.
(1S)-1-(Oxepan-4-yl)propanamine: A compound with a similar structure but an additional carbon in the alkyl chain.
(1S)-1-(Oxepan-4-yl)butanamine: Another similar compound with a longer alkyl chain.
Uniqueness: (1S)-1-(Oxepan-4-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxepane ring, which imparts distinct chemical and physical properties
属性
IUPAC Name |
(1S)-1-(oxepan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
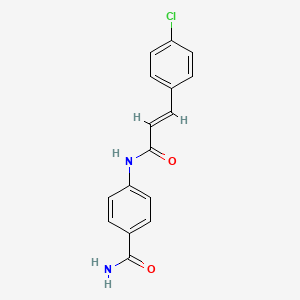
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)
![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2649259.png)
![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)
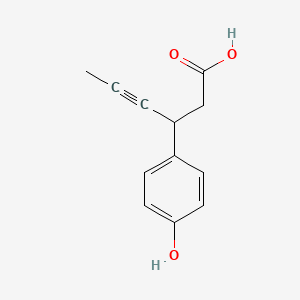
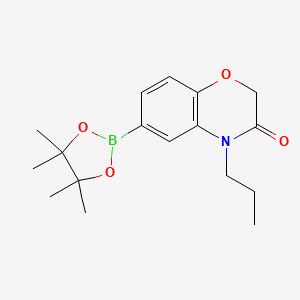

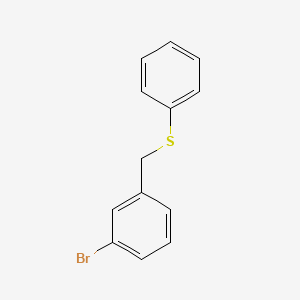
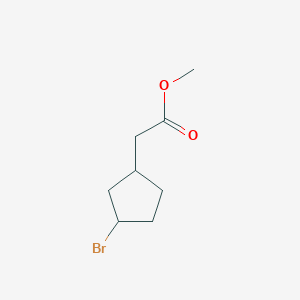
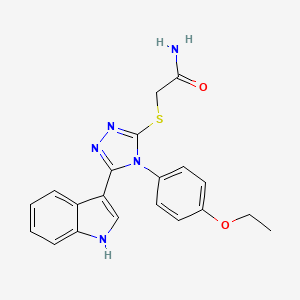
![4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2649271.png)
![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)
